molecular formula C20H21ClN2O B2844650 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride CAS No. 959033-82-0

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B2844650
CAS No.: 959033-82-0
M. Wt: 340.85
InChI Key: INEDDSUCCYEMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is an organic compound that features a unique combination of adamantyl and pyrazole moieties The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often found in biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Formation of the carbonyl chloride: The final step involves the conversion of the carbonyl group to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and reduction: The pyrazole ring and adamantyl group can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Thionyl chloride or oxalyl chloride: Used for converting carbonyl groups to carbonyl chlorides.

    Lewis acids (e.g., aluminum chloride): Used in Friedel-Crafts alkylation reactions.

    Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.

Major Products

    Amides, esters, and thioesters: Formed from substitution reactions.

    Oxidized or reduced derivatives: Formed from oxidation or reduction reactions.

    Polycyclic structures: Formed from cyclization reactions.

Scientific Research Applications

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials science: The rigid adamantyl group can impart desirable properties such as thermal stability and mechanical strength to polymers and other materials.

    Organic synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl-1H-pyrazole-4-carbonyl chloride: Lacks the phenyl group, which may affect its chemical properties and biological activity.

    3-(1-Adamantyl)-1H-pyrazole-4-carbonyl chloride: Lacks the phenyl group, which may affect its chemical properties and biological activity.

    1-Phenyl-1H-pyrazole-4-carbonyl chloride: Lacks the adamantyl group, which may affect its stability and rigidity.

Uniqueness

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the adamantyl and phenyl groups, which impart a combination of stability, rigidity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1-adamantyl)-1-phenylpyrazole-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEDDSUCCYEMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.